

Spectroscopic Characterization of 3-Iodophenyl Isocyanate: A Technical Guide

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Compound of Interest

Compound Name: **3-Iodophenyl isocyanate**

Cat. No.: **B1586889**

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This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **3-Iodophenyl isocyanate** (CAS No: 23138-56-9). As a key reagent in organic synthesis, particularly in the development of pharmaceuticals and novel materials, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers and drug development professionals. This document offers insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Introduction to 3-Iodophenyl Isocyanate

3-Iodophenyl isocyanate, with the chemical formula C_7H_4INO , is an aromatic compound featuring an isocyanate ($-N=C=O$) group and an iodine atom at the meta position of the benzene ring. Its molecular weight is 245.02 g/mol. The presence of the highly reactive isocyanate group makes it a valuable building block for the synthesis of ureas, carbamates, and other nitrogen-containing heterocycles. The iodine substituent provides a site for further functionalization, for instance, through cross-coupling reactions.

Due to the absence of publicly available experimental spectra, this guide will focus on the predicted spectroscopic data, providing a robust framework for researchers to confirm the identity and purity of **3-Iodophenyl isocyanate** in their own laboratories.

Physicochemical Properties:

Property	Value	Source
CAS Number	23138-56-9	
Molecular Formula	C ₇ H ₄ INO	
Molecular Weight	245.02 g/mol	
Boiling Point	55 °C at 0.2 mmHg	
Density	1.86 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.632	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Iodophenyl isocyanate**, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Iodophenyl isocyanate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
- Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Set the spectral width to cover the aromatic region (typically 0-10 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Integrate the resulting peaks to determine the relative number of protons.
- ¹³C NMR Acquisition:

- Set the spectral width to cover the expected range for aromatic and isocyanate carbons (typically 0-200 ppm).
- Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
- A larger number of scans will be necessary compared to ^1H NMR to obtain a good signal-to-noise ratio.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **3-Iodophenyl isocyanate** is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the isocyanate group and the iodine atom.

Predicted ^1H NMR Data (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.60	t	1H	H-5
~ 7.45	d	1H	H-6
~ 7.35	s	1H	H-2
~ 7.15	d	1H	H-4

Interpretation:

- The proton at the 2-position (H-2), being situated between the two substituents, is expected to be the most deshielded and appear as a singlet or a narrow triplet.
- The proton at the 5-position (H-5) will likely appear as a triplet due to coupling with H-4 and H-6.
- The protons at the 4 and 6-positions (H-4 and H-6) will appear as doublets, coupling to H-5. The relative positions of these signals will depend on the combined electronic effects of the substituents.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information about the carbon skeleton. Six signals are expected: four for the aromatic carbons, one for the carbon attached to iodine, and one for the isocyanate carbon.

Predicted ^{13}C NMR Data (in CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~ 140	C-1 (C-NCO)
~ 135	C-NCO
~ 132	C-5
~ 130	C-6
~ 125	C-2
~ 123	C-4
~ 94	C-3 (C-I)

Interpretation:

- The isocyanate carbon ($-\text{N}=\text{C}=\text{O}$) is expected to have a chemical shift in the range of 120-140 ppm.
- The carbon atom directly bonded to the electronegative iodine (C-3) will be significantly shielded and is expected to appear at a lower chemical shift, around 94 ppm.
- The carbon attached to the isocyanate group (C-1) will be deshielded.
- The remaining aromatic carbons will appear in the typical aromatic region of 120-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the isocyanate functional group, which has a very strong and characteristic absorption band.

Experimental Protocol: IR Analysis

- Sample Preparation: The spectrum can be acquired from a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Scan the mid-IR region (4000-400 cm^{-1}). A background spectrum should be collected prior to the sample scan.

Expected IR Data

Characteristic IR Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Assignment
~ 2270	Very Strong, Sharp	-N=C=O asymmetric stretch
3100-3000	Medium	Aromatic C-H stretch
1600-1450	Medium to Strong	Aromatic C=C ring stretches
~ 1200	Medium	C-N stretch
~ 1000	Medium	C-I stretch
900-675	Strong	Aromatic C-H out-of-plane bending

Interpretation:

The most prominent and diagnostic peak in the IR spectrum of **3-Iodophenyl isocyanate** will be the very strong and sharp absorption band around 2270 cm^{-1} due to the asymmetric stretching vibration of the isocyanate group.^{[1][2][3][4]} This peak is located in a region of the spectrum where few other functional groups absorb, making it an unambiguous indicator of the presence of the isocyanate moiety. The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.

Experimental Protocol: MS Analysis

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** Electron Impact (EI) ionization is a common method for this type of molecule.
- **Analysis:** A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum

Predicted Fragmentation Pattern (EI-MS):

m/z	Ion
245	$[M]^{+\bullet}$ (Molecular Ion)
217	$[M - CO]^{+\bullet}$
118	$[M - I]^+$
91	$[C_6H_5N]^+$
77	$[C_6H_5]^+$

Interpretation:

- The molecular ion peak ($[M]^{+\bullet}$) is expected at m/z 245, corresponding to the molecular weight of **3-Iodophenyl isocyanate**.
- A common fragmentation pathway for aryl isocyanates is the loss of a carbon monoxide (CO) molecule (28 Da) from the molecular ion, which would result in a fragment at m/z 217.

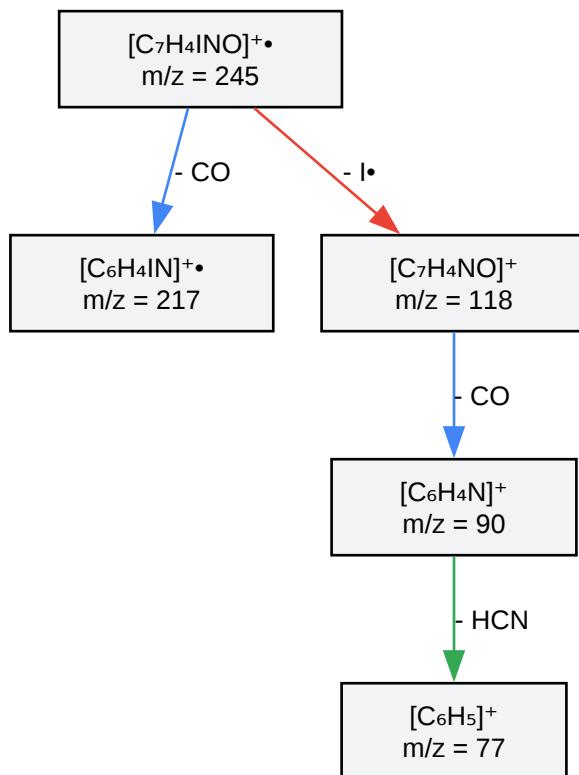
- Cleavage of the C-I bond would lead to a fragment at m/z 118, corresponding to the phenyl isocyanate cation.
- Further fragmentation of the aromatic ring could produce ions at m/z 91 and 77.

Visualization of Molecular Structure and Fragmentation

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Structure of **3-Iodophenyl Isocyanate**.

Proposed EI-MS Fragmentation of 3-Iodophenyl Isocyanate



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Caption: Plausible mass fragmentation pathway.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for **3-Iodophenyl isocyanate**. While experimental data is not readily available in the public domain, the principles outlined here offer a solid foundation for researchers to verify the identity and purity of this important synthetic intermediate. The characteristic strong IR absorption of the isocyanate group, combined with the specific substitution pattern revealed by NMR and the molecular weight confirmed by mass spectrometry, allows for a confident structural elucidation.

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